1,2-Octanediol, 2-methyl-, (2R)-
Description
1,2-Octanediol (CAS 1117-86-8), also known as caprylyl glycol, is a diol with the molecular formula C₈H₁₈O₂. It is a colorless to white low-melting solid (melting point: 36–38°C) and is widely used in cosmetics, pharmaceuticals, and industrial applications due to its emollient, moisturizing, and antimicrobial properties .
Key applications include:
Properties
CAS No. |
170209-34-4 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(2R)-2-methyloctane-1,2-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-9(2,11)8-10/h10-11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
MJGRMZVPQKMBKC-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@](C)(CO)O |
Canonical SMILES |
CCCCCCC(C)(CO)O |
Origin of Product |
United States |
Preparation Methods
Performic Acid Epoxidation and Hydrolysis
A prevalent strategy employs performic acid (generated in situ from formic acid and hydrogen peroxide) to epoxidize 1-octene, followed by hydrolysis to yield 1,2-octanediol. Key steps include:
- Epoxidation : 1-octene reacts with performic acid under controlled temperatures (35–45°C). Oxalic acid is added as a catalyst to suppress side reactions.
- Hydrolysis : The epoxide is hydrolyzed with water or methanol to form the diol. Acidic or alkaline conditions facilitate ring-opening.
- Purification : By-products (e.g., esters) are removed via liquid-liquid extraction, and the product is distilled under reduced pressure.
| Parameter | Value |
|---|---|
| Substrate | 1-octene |
| Oxidizing Agent | H₂O₂ + HCOOH |
| Catalyst | Oxalic acid |
| Temperature | 35–45°C |
| Yield | 42–85% |
This method is cost-effective but requires post-synthesis resolution for enantiopurity.
Chiral Dihydroxylation
For enantioselective synthesis, Sharpless asymmetric dihydroxylation (SAD) is employed. This method uses chiral ligands (e.g., AD-mix) to achieve high enantiomeric excess (ee).
- Oxidation : A chiral transition-metal complex (e.g., osmium tetroxide with N-methylmorpholine N-oxide as a co-oxidant) reacts with a substituted 1-octene.
- Stereochemical Control : The ligand directs hydroxylation to form the (2R)-enantiomer.
| Parameter | Value |
|---|---|
| Substrate | 1-octene derivative |
| Catalyst | OsO₄ + AD-mix |
| Solvent | tert-Butanol |
| Temperature | 0–25°C |
| ee | >95% |
This method ensures high stereoselectivity but involves expensive catalysts and complex workflows.
Asymmetric Catalytic Approaches
Advanced catalytic systems enable efficient enantioselective synthesis, addressing scalability and cost.
Phase-Transfer Catalysis
Metallic catalysts (e.g., sodium tungstate) paired with phase-transfer agents (e.g., methyl trioctyl ammonium chloride) facilitate dihydroxylation under mild conditions. However, these methods often require transition metals, limiting environmental appeal.
Enzymatic Resolution
Lipases or esterases resolve racemic mixtures by selectively esterifying one enantiomer. While less common for 1,2-octanediol, this method is explored for high-purity applications.
Process Optimization for High Purity
Industrial-scale production prioritizes yield and purity.
Liquid Extraction and Distillation
By-products (e.g., esters, oxidized compounds) are removed via:
Catalytic Recycling
Oxalic acid, a non-toxic catalyst, is reused to reduce costs. This approach minimizes waste and improves yield.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Performic Acid | H₂O₂, HCOOH, oxalic acid | 42–85 | Low | High |
| Sharpless SAD | OsO₄, AD-mix | 70–90 | >95 | Moderate |
| Phase-Transfer Catalysis | Na₂WO₄, Alliquat 336 | 50–70 | Moderate | Low |
Notes :
- Performic Acid : Economical but requires separation of racemic mixtures.
- Sharpless SAD : High ee but costly catalysts.
- Phase-Transfer : Moderate selectivity, limited by metal recovery.
Chemical Reactions Analysis
Types of Reactions: 1,2-Octanediol, 2-methyl-, (2R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, alkylated compounds.
Scientific Research Applications
Pharmaceutical Applications
Pediculicide:
One of the most notable applications of 1,2-octanediol is as a novel surfactant in treating head lice infestations. Clinical studies have demonstrated its efficacy in disrupting the cuticular lipid of lice, leading to dehydration and elimination of the pests.
- Study Findings:
- A multicenter, randomized controlled trial involving 520 participants showed that a 1,2-octanediol lotion was significantly more effective than traditional malathion treatments. The success rates were 70.9% for a shorter application time (2-2.5 hours) and 87.9% for overnight application compared to only 47.4% for malathion .
- Case Study:
Cosmetic Applications
1,2-Octanediol is widely used in cosmetic formulations due to its properties as a skin-conditioning agent and solvent. It enhances the texture and stability of products while also serving as an antimicrobial agent.
- Skin Penetration Enhancer:
- Safety Assessments:
Industrial Applications
Surfactant and Emulsifier:
In industrial applications, 1,2-octanediol serves as an effective surfactant and emulsifier in formulations ranging from cleaning agents to personal care products.
- Research Findings:
Environmental Considerations
Research into the environmental impact of 1,2-octanediol suggests that it undergoes biodegradation through microbial activity, which breaks it down into simpler substances without significant ecological harm . Its photolytic stability under sunlight also indicates a lower risk of environmental persistence compared to other organic compounds.
Mechanism of Action
The mechanism of action of 1,2-Octanediol, 2-methyl-, (2R)- involves its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property enables it to disrupt microbial cell membranes, leading to the inhibition of microbial growth. The compound’s hydroxyl groups can form hydrogen bonds with water molecules, enhancing its moisturizing capabilities .
Comparison with Similar Compounds
Physical and Chemical Properties
| Property | 1,2-Octanediol | 1,2-Pentanediol | 1,2-Hexanediol | 2-Methyl-2,4-pentanediol |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₈O₂ | C₅H₁₂O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Melting Point (°C) | 36–38 | -50 | -40 | -20 |
| Boiling Point (°C/mmHg) | 131–132 (10 mmHg) | 242 (760 mmHg) | 250 (760 mmHg) | 197 (760 mmHg) |
| Density (g/cm³) | 0.914 | 0.994 | 0.950 | 0.920 |
| Vapor Pressure (25°C) | 0.28 Pa | 0.1 Pa | 0.05 Pa | 0.3 Pa |
| Key Applications | Antimicrobial, emollient | Humectant, solvent | Solvent, preservative | Plasticizer, solvent |
Sources :
1,2-Octanediol has a longer carbon chain than pentanediol and hexanediol, contributing to its higher melting point and lower volatility. Its branched analog, 2-methyl-2,4-pentanediol, exhibits different solubility and vapor pressure profiles due to steric effects .
Performance in Formulations
Flow Point in Creams (Stability Indicator)
1,2-Octanediol significantly lowers flow points in creams, enhancing stability without compromising viscosity .
Antimicrobial Efficacy
1,2-Octanediol exhibits potent antimicrobial activity at lower concentrations compared to shorter-chain diols, making it a preferred preservative booster in cosmetic and pharmaceutical formulations .
Environmental Impact
| Compound | Persistence | Bioaccumulation | Aquatic Toxicity |
|---|---|---|---|
| 1,2-Octanediol | Low | Not expected | Negligible |
| 1,2-Pentanediol | Low | Low | Low |
| 2-Methyl-2,4-pentanediol | Moderate | Moderate | Data limited |
1,2-Octanediol degrades rapidly in the environment, minimizing ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
